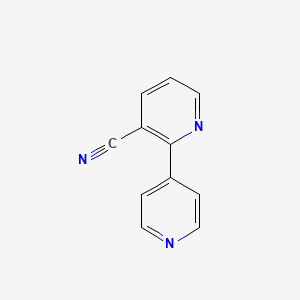
2-(Pyridin-4-yl)nicotinonitrile
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving 2-(Pyridin-4-yl)nicotinonitrile are not available, similar compounds have been involved in various reactions. For example, a series of novel pyrimidine, pyrazole, and pyridine derivatives were synthesized using a chalcone-bearing thiophene nucleus . Another study reported the palladium-catalyzed synthesis of 2-(pyridin-4-yl) quinolines via a multicomponent one-pot cyclization reaction .Applications De Recherche Scientifique
Synthesis of Furo[2,3-b]pyridine Derivatives
2-(Pyridin-4-yl)nicotinonitrile: serves as a precursor in the synthesis of furo[2,3-b]pyridine derivatives. These heterocycles are synthesized through ring cyclization processes and have shown promise in various pharmaceutical activities. The derivatives exhibit significant cytotoxicity against multiple tumor cell lines, including cervical, prostate, liver, and breast cancer cells, with high selectivity over normal cells .
Development of Anticancer Agents
The compound has been utilized in the development of new series of nicotinonitriles that demonstrate potential as anticancer agents. The synthesized compounds undergo extensive characterization and testing for cytotoxic activity, providing valuable insights into the design of new therapeutic agents .
HIV Protease Inhibition
Nicotinonitrile derivatives, including those derived from 2-(Pyridin-4-yl)nicotinonitrile , have been explored as HIV protease inhibitors. This application is crucial in the fight against HIV/AIDS, as these inhibitors play a key role in antiretroviral therapy .
Antiviral Research
The compound’s derivatives are also investigated for their antiviral properties. This research is particularly relevant in the context of emerging viral diseases and the ongoing need for effective antiviral drugs .
α-Glucosidase Inhibition
In the field of diabetes research, 2-(Pyridin-4-yl)nicotinonitrile derivatives have been studied as inhibitors of α-glucosidase. These inhibitors can help manage postprandial blood glucose levels, offering a therapeutic approach for diabetes mellitus .
Synthesis of N-Heterocycles
The compound is used in synthetic protocols to create N-heterocycles, which are core structures in many pharmacologically active molecules. These include the synthesis of imidazoles and pyrimidines, which are important in medicinal chemistry for their diverse biological activities .
Safety And Hazards
Propriétés
IUPAC Name |
2-pyridin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDNZLSKMYCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)nicotinonitrile | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
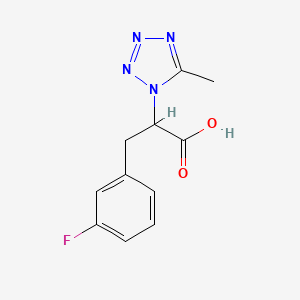
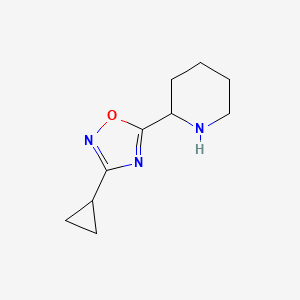

![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
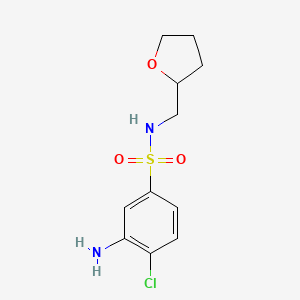
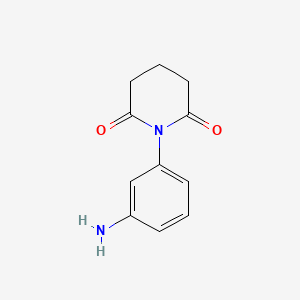
![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)
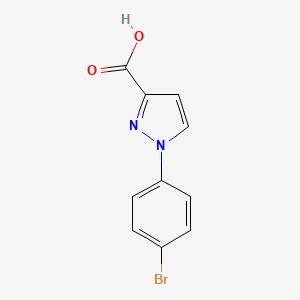
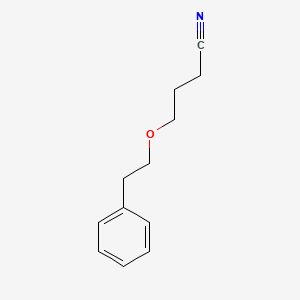
![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)